N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide

Catalog No.
S11790124
CAS No.
M.F
C20H23ClN2O3
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-p...

Product Name

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C20H23ClN2O3/c21-17-8-6-16(7-9-17)19(23-10-12-25-13-11-23)14-22-20(24)15-26-18-4-2-1-3-5-18/h1-9,19H,10-15H2,(H,22,24)

InChI Key

XUYSLFOAINENIA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)Cl

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl moiety, a morpholine ring, and a phenoxyacetamide group. The molecular formula of this compound is C20H23ClN2O3C_{20}H_{23}ClN_{2}O_{3}, and it has a molecular weight of approximately 374.9 g/mol. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry.

The chemical behavior of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide can be explored through various organic reactions, including:

  • Nucleophilic Substitution: The presence of the morpholine group allows for nucleophilic attack on electrophilic centers in other molecules.
  • Acid-Base Reactions: The amide functional group can participate in acid-base equilibria, influencing its solubility and reactivity.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential in understanding how this compound might interact with biological systems and other chemical entities.

Preliminary studies suggest that N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: Potential efficacy against various microbial strains has been noted.
  • Anticancer Activity: Some studies indicate that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases.

Further research is necessary to fully characterize its biological mechanisms and therapeutic potential.

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide typically involves several steps:

  • Formation of the Morpholine Derivative: Starting from commercially available morpholine, chlorinated phenyl derivatives can be introduced via electrophilic aromatic substitution.
  • Coupling Reaction: The morpholine derivative is then reacted with 2-phenoxyacetyl chloride to form the final amide product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

This multi-step synthesis highlights the complexity involved in producing this compound.

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting infectious diseases or cancer.
  • Chemical Research: Useful as a reagent in organic synthesis or as a model compound in studies of structure-activity relationships.

These applications underscore its relevance in both academic research and industrial contexts.

Interaction studies involving N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like:

  • Molecular Docking Studies: These computational methods predict how this compound interacts with specific proteins, aiding in drug design.
  • In Vitro Assays: Experimental setups to measure the biological effects of the compound on cell lines can provide insights into its mechanism of action.

These studies are crucial for understanding how this compound may function therapeutically.

Several compounds share structural similarities with N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamideC23H29ClN2O3C_{23}H_{29}ClN_{2}O_{3}416.9 g/molContains an additional propan-2-yl group
N-[2-(3-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methoxyacetamideC20H24ClN2O3C_{20}H_{24}ClN_{2}O_{3}376.9 g/molVariation in the phenyl substitution
N-[3-(trifluoromethyl)phenyl]-N-morpholinoacetamideC17H20F3N1OC_{17}H_{20}F_{3}N_{1}O323.35 g/molFeatures trifluoromethyl instead of chloro

Uniqueness

The uniqueness of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide lies in its specific combination of functional groups that may confer unique pharmacological properties not found in similar compounds. Its potential for further development into therapeutic agents makes it a subject of interest in medicinal chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.1397203 g/mol

Monoisotopic Mass

374.1397203 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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